molecular formula C7H7BrFN B13129035 2-Bromo-5-fluoro-3,6-dimethylpyridine

2-Bromo-5-fluoro-3,6-dimethylpyridine

Cat. No.: B13129035
M. Wt: 204.04 g/mol
InChI Key: GCINDUYNVDWDGW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3,6-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7BrFN It is a derivative of pyridine, substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3,6-dimethylpyridine typically involves the halogenation of 3,6-dimethylpyridine. One common method is the bromination of 3,6-dimethylpyridine followed by fluorination. The reaction conditions often include the use of bromine and a fluorinating agent such as N-fluoropyridinium salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted pyridines .

Scientific Research Applications

2-Bromo-5-fluoro-3,6-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3,6-dimethylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-3,6-dimethylpyridine is unique due to its specific substitution pattern, which can impart distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with two methyl groups, makes it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-bromo-5-fluoro-3,6-dimethylpyridine

InChI

InChI=1S/C7H7BrFN/c1-4-3-6(9)5(2)10-7(4)8/h3H,1-2H3

InChI Key

GCINDUYNVDWDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)C)F

Origin of Product

United States

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